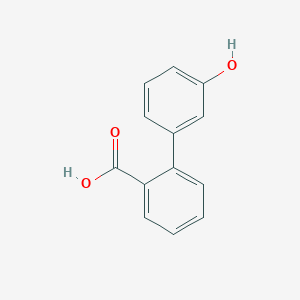

2-(3-羟基苯基)苯甲酸

描述

2-(3-hydroxyphenyl)benzoic Acid is a type of phenolic compound . Phenolic compounds are secondary metabolites in plants with a common aromatic ring bearing one or more hydroxyl groups . They have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

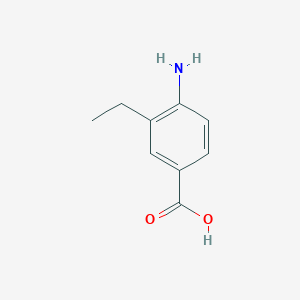

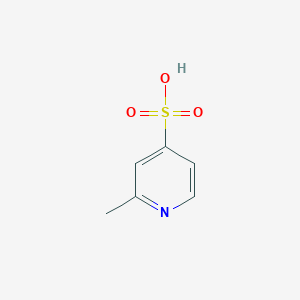

The synthesis of 2-(3-hydroxyphenyl)benzoic Acid involves esterification and amidation processes, yielding high conversion rates and up to 92% yield . The 2,4,6-trihydroxy benzoic acid-catalyzed synthesis of 2-phenyl benzoxazole from the oxidative coupling of 2-aminophenol and benzylamine under an O2 atmosphere has been explained .Molecular Structure Analysis

The structure of the 2-(3-hydroxyphenyl)benzoic Acid was confirmed by single crystal X-ray diffraction . It crystallized in monoclinic space group P 2 1 /c . The observed bond distances evidence that the structure exists predominately in azo-enamine tautomeric form in the solid state .Chemical Reactions Analysis

The reaction mechanism of 2-(3-hydroxyphenyl)benzoic Acid has been shown as the beta-oxidation in the enzyme-rich medium . Benzoic acid can be oxidized to phenol using strong oxidizing agents .Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .科学研究应用

Antioxidant Applications

2-(3-hydroxyphenyl)benzoic Acid: exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress caused by free radicals . This compound can neutralize free radicals, thereby preventing cell damage and contributing to the prevention of various diseases, including cancer and heart disease.

Anticancer and Antitumor Activities

Research has indicated that hydroxybenzoic acids, such as 2-(3-hydroxyphenyl)benzoic Acid , have potential anticancer and antitumor effects . These compounds can inhibit the growth of cancer cells and induce apoptosis, which is the programmed cell death essential for stopping cancer proliferation.

Anti-Diabetic Effects

The anti-diabetic effects of 2-(3-hydroxyphenyl)benzoic Acid are linked to its ability to modulate glucose metabolism . It may enhance insulin sensitivity or inhibit enzymes involved in carbohydrate digestion, thus helping in the management of diabetes.

Anti-Inflammatory Properties

This compound has shown anti-inflammatory properties, which can be beneficial in treating chronic inflammation-related conditions . By inhibiting the production of pro-inflammatory cytokines, it can provide therapeutic effects in diseases like arthritis.

Antimicrobial Activity

2-(3-hydroxyphenyl)benzoic Acid: has been reported to possess antimicrobial activities, which make it a candidate for the development of new antibiotics . It can act against a range of bacteria and fungi, offering a potential solution to antibiotic resistance.

Anticholesterolemic Influence

The anticholesterolemic effect of 2-(3-hydroxyphenyl)benzoic Acid involves the reduction of cholesterol levels in the bloodstream . This can lead to a decreased risk of developing cardiovascular diseases.

Antimutagenic Effects

As an antimutagenic agent, 2-(3-hydroxyphenyl)benzoic Acid can help in protecting DNA from mutations . This is significant in preventing genetic diseases and reducing the risk of cancer development.

Antihypertensive Potential

Lastly, the antihypertensive potential of 2-(3-hydroxyphenyl)benzoic Acid relates to its ability to lower blood pressure . It may work by relaxing blood vessels or by acting as a diuretic to reduce blood volume.

作用机制

Target of Action

It is known that this compound belongs to the class of phenolic compounds , which are known to interact with a variety of proteins and enzymes in the body.

Mode of Action

It is believed that the compound binds to certain proteins in the body, altering their structure and function. This can lead to various effects on the body, depending on the proteins that are affected.

Biochemical Pathways

2-(3-hydroxyphenyl)benzoic Acid is a type of phenolic compound, and its biosynthesis involves the shikimate and phenylpropanoid pathways . These pathways are crucial for understanding the biosynthesis of individual phenolic compounds . The substrates for the biosynthesis are usually primary metabolites such as sugars or amino acids .

Pharmacokinetics

It is known that the bioavailability of phenolic compounds can be influenced by factors such as the food matrix and digestion conditions .

Result of Action

Phenolic compounds are known to have antioxidant properties , suggesting that 2-(3-hydroxyphenyl)benzoic Acid may also exhibit these effects.

Action Environment

The action, efficacy, and stability of 2-(3-hydroxyphenyl)benzoic Acid can be influenced by various environmental factors. For instance, the biosynthesis of phenolic compounds in foods may differ between plant species, due to the difference in the nature of the plant . Additionally, plants growing under different environments and conditions also show differences in the metabolite profile .

安全和危害

未来方向

The findings obtained support the application of simple phenolic acids in the cosmetic, food, pharmaceutical, and health industries and provide future perspectives and guidance for the exploration of simple phenolic acids from plants and fruit sources . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

属性

IUPAC Name |

2-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKAGDRSOLWVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374730 | |

| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)benzoic Acid | |

CAS RN |

92379-10-7 | |

| Record name | 2-(3-hydroxyphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92379-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

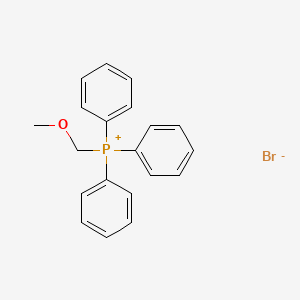

Synthesis routes and methods

Procedure details

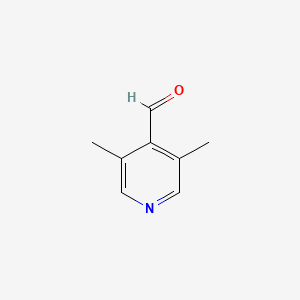

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid a valuable starting material in organic synthesis?

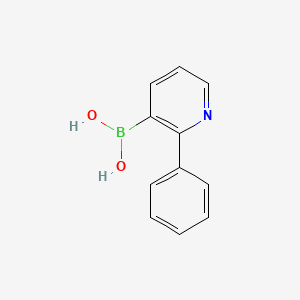

A: 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid is particularly useful due to its ability to undergo dearomatization reactions when treated with hypervalent iodine reagents like PhI(OAc)2. [, , ] This process allows chemists to transform the simple aromatic structure into more complex polycyclic molecules with potential applications in various fields.

Q2: Can you describe the role of hypervalent iodine in the context of these dearomatization reactions?

A: Hypervalent iodine reagents, such as PhI(OAc)2 and chiral aryl-λ3-iodanes, act as powerful oxidizing agents in these reactions. [, ] They promote both alkoxy-oxylactonization and dearomatization of 3'-hydroxy-[1,1'-biphenyl]-2-carboxylic acid. This essentially means that they facilitate the formation of new rings and the disruption of the aromatic system, leading to structurally diverse polycyclic cyclohexadienones. []

Q3: What are the potential advantages of using this particular synthetic approach compared to other methods?

A: One key advantage highlighted in the research is the ability to conduct these reactions under mild conditions. [] This is often desirable in organic synthesis as it can minimize unwanted side reactions and improve overall efficiency. Additionally, the research demonstrates the use of both stoichiometric and catalytic amounts of hypervalent iodine, providing flexibility in reaction optimization. [] Finally, the formation of polycyclic compounds with an altenuene backbone through this method presents a concise route to potentially valuable compounds for further study. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)